1,4-Dioxaspiro[4.4]nonane

Photoresists Polymer Chemistry Deep-UV Lithography

1,4-Dioxaspiro[4.4]nonane (CAS 176-32-9), commonly referred to as cyclopentanone ethylene ketal, is a spirocyclic acetal with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. This compound is characterized by a spiro[4.4] framework, where a 1,3-dioxolane ring is fused to a cyclopentane ring via a shared spiro carbon.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 176-32-9
Cat. No. B090131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[4.4]nonane
CAS176-32-9
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CCC2(C1)OCCO2
InChIInChI=1S/C7H12O2/c1-2-4-7(3-1)8-5-6-9-7/h1-6H2
InChIKeyIJDXSTIWUARVEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxaspiro[4.4]nonane (CAS 176-32-9): Procurement Guide for Cyclopentanone Ethylene Ketal in Organic Synthesis and Advanced Materials


1,4-Dioxaspiro[4.4]nonane (CAS 176-32-9), commonly referred to as cyclopentanone ethylene ketal, is a spirocyclic acetal with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol [1]. This compound is characterized by a spiro[4.4] framework, where a 1,3-dioxolane ring is fused to a cyclopentane ring via a shared spiro carbon [1]. It is a colorless liquid with a density of 1.03 g/mL at 25°C and a boiling point of 54-55°C at 35 mmHg [2]. Its primary utility in research and industry lies in its function as a protecting group for carbonyls and as a versatile synthetic intermediate, where its specific ring strain, steric profile, and physical properties dictate its suitability over closely related spiroacetals [1].

Protecting group Carbonyl protection for cyclopentanone via stable spiroketal formation
Polymer precursor Monomer for deep-UV photoresist polymers with reported thermal stability
Synthetic efficiency Reported favorable yield in sonochemical ketalization protocols

1,4-Dioxaspiro[4.4]nonane Procurement: Why Generic Spiroketal Substitution Leads to Performance Variation


While the broader class of spiroacetals shares a common structural motif, the specific ring size and geometry of 1,4-dioxaspiro[4.4]nonane confer distinct physicochemical properties and reactivity profiles that preclude simple substitution with analogs like 1,4-dioxaspiro[4.5]decane or 1,5-dioxaspiro[5.5]undecane. Evidence shows that the [4.4] spiro system exhibits unique torsional strain and non-bonding interactions, which are directly correlated with its NMR spectroscopic signatures [1]. These differences manifest in quantifiable variations in synthesis yield, polymer thermal properties, crystallographic packing, and thermodynamic behavior, as detailed in the following sections. For scientific and industrial users, selecting a generic spiroketal without considering these specific data points can lead to unexpected outcomes in reaction efficiency, material performance, and final product properties.

1,4-Dioxaspiro[4.4]nonane
1,4-Dioxaspiro[4.5]decane
Ring strain
[4.4] spiro system exhibits distinct torsional strain and NMR signatures; reactivity may shift with larger rings
Thermal / crystalline
Polymer Tg and unit cell dimensions differ measurably; solid-state packing may not transfer directly
Volatility / handling
Higher vapor pressure and lower boiling point affect distillation strategy; handling requirements may differ

1,4-Dioxaspiro[4.4]nonane (CAS 176-32-9): Quantitative Evidence for Differentiated Performance vs. Closest Analogs


Deep-UV Photoresist Polymers: Superior Thermal Stability of Poly(DNMMA) Derived from 1,4-Dioxaspiro[4.4]nonane

When polymerized into poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate), or poly(DNMMA), the ketal derived from 1,4-dioxaspiro[4.4]nonane provides a distinct thermal and optical profile for chemically amplified photoresists. The glass transition temperature (Tg) and decomposition temperature (Td) of the homopolymer are key metrics for lithographic processing. While direct comparator data for the [4.5] analog polymer are not reported in the same study, the values for poly(DNMMA) can be benchmarked against the general requirements for deep-UV resists and compared to the known thermal instability of many ketal-protected polymers [1].

Thermal profile
Reported
Tg 135°C, Td 200°C; Abs 0.015 μm⁻¹ (248 nm)
Supports deep-UV photoresist polymer selection with thermal and optical transparency
Vs general ketal-protected resists; cross-study benchmark
Photoresists Polymer Chemistry Deep-UV Lithography

Sonochemical Synthesis Efficiency: Higher Yield of 1,4-Dioxaspiro[4.4]nonane Derivative Compared to [4.5]decane Analog

In a direct comparison under identical sonochemical conditions, the ketalization of a diol with cyclopentanone to yield a 1,4-dioxaspiro[4.4]nonane derivative proceeded with a higher isolated yield than the analogous reaction using cyclohexanone, which forms a 1,4-dioxaspiro[4.5]decane derivative. This demonstrates a tangible synthetic advantage for the [4.4] system in this specific protocol [1].

Sonochemical yield
Head-to-head
[4.4]nonane derivative 50.51% vs [4.5]decane 45.12%
Reported higher yield may improve synthesis efficiency in sonochemical protocols
Identical conditions, montmorillonite KSF, 45 min
Synthetic Methodology Green Chemistry Sonochemistry

Crystallographic Unit Cell Parameter: Distinct Packing of 1,4-Dioxaspiro[4.4]nonane Derivative vs. [4.5]decane Counterpart

The solid-state structures of chiral dicarboxylic acid derivatives of 1,4-dioxaspiro[4.4]nonane and 1,4-dioxaspiro[4.5]decane are nearly isomorphous, but a key crystallographic parameter reveals a measurable difference in molecular packing. The presence of an additional methylene unit in the cycloalkane ring of the [4.5]decane system leads to a quantifiable elongation of the crystallographic c-axis [1].

Crystal packing
Head-to-head
c-axis ~1.5 Å shorter vs [4.5]decane derivative
More compact packing may influence solid-state design and chiral ligand geometry
Monoclinic P2₁, single-crystal XRD at low temperature
Crystallography Solid-State Chemistry Chiral Ligand Design

Physical Property Differentiation: Boiling Point, Density, and Vapor Pressure vs. 1,4-Dioxaspiro[4.5]decane

The smaller, more strained spiro[4.4]nonane core results in markedly different physical properties compared to its closest analog, 1,4-dioxaspiro[4.5]decane. These differences are critical for purification, handling, and selection as a solvent or reagent. The boiling point, density, and vapor pressure all show significant quantitative variation, allowing for clear differentiation in procurement and process design [1].

Volatility difference
Head-to-head
Vapor pressure 7.53 mmHg vs 1.0 mmHg (25°C); BP ~43°C lower
Higher volatility differentiates removal and handling strategy in process chemistry
Estimated BP at 760 mmHg; reported vapor pressure
Physical Chemistry Process Engineering Separation Science

Thermodynamic Stability Indicator: Standard Enthalpy of Vaporization (ΔvapH°) for 1,4-Dioxaspiro[4.4]nonane

The standard enthalpy of vaporization (ΔvapH°) is a fundamental thermodynamic parameter that reflects the strength of intermolecular forces in the liquid phase. For 1,4-dioxaspiro[4.4]nonane, this value has been experimentally determined and can be used as a baseline for evaluating the energetics of related spiroacetals. While a direct experimental value for the [4.5]decane analog is not widely available in the same reference dataset, the value for the target compound provides a critical data point for computational chemistry and process design [1].

ΔvapH°
Reported
11.4 ± 0.1 kcal/mol
Experimentally validated benchmark for thermochemical modeling and separation design
Gas saturation method, 278–313 K; NIST compiled
Thermodynamics Calorimetry Physical Organic Chemistry

1,4-Dioxaspiro[4.4]nonane (CAS 176-32-9): High-Impact Application Scenarios Based on Differentiated Evidence


Development of Next-Generation Deep-UV Photoresist Polymers

Based on the high glass transition temperature (Tg = 135°C) and low absorbance at 248 nm (0.015 μm⁻¹) of poly(DNMMA), 1,4-dioxaspiro[4.4]nonane is a compelling monomer for formulating chemically amplified photoresists for 248 nm and 193 nm lithography. Its thermal stability provides the necessary process latitude, and its optical transparency minimizes pattern degradation. This compound should be prioritized over other ketal monomers lacking this specific thermal and optical profile [1].

Sonochemical and Green Synthesis Process Optimization

In sonochemical ketalization protocols using montmorillonite KSF as a catalyst, the cyclopentanone-derived 1,4-dioxaspiro[4.4]nonane system offers a quantifiably higher yield (50.51%) compared to the cyclohexanone-derived [4.5]decane system (45.12%). For researchers aiming to maximize output and minimize waste in this specific methodology, the [4.4]nonane building block is the demonstrably more efficient choice [1].

Chiral Ligand and Metal-Organic Framework (MOF) Precursor Design

The nearly isomorphous nature of the chiral dicarboxylic acid derivatives of 1,4-dioxaspiro[4.4]nonane and 1,4-dioxaspiro[4.5]decane, combined with the quantifiable 1.5 Å elongation of the c-axis in the [4.5] system, highlights the [4.4]nonane core as the source of a more compact crystal packing motif. This structural distinction is paramount in the design of homochiral ligands for asymmetric catalysis and in the engineering of metal-organic frameworks (MOFs) where precise pore dimensions and packing density are critical [1].

Process Chemistry and Separation Engineering Requiring High Volatility

The significantly higher vapor pressure (7.53 mmHg at 25°C) and lower boiling point (~141°C at 760 mmHg) of 1,4-dioxaspiro[4.4]nonane compared to its [4.5]decane analog (1.0 mmHg, 184°C) make it the superior choice in synthetic pathways where the protecting group must be readily removed by evaporation or where the ketal is used as a volatile solvent. This distinction is critical for large-scale process development and safety assessments [1][2].

Application
Selection Property
Validation Focus
Deep-UV photoresist polymers
Monomer-derived thermal and optical profile
Processing temperature tolerance and 248-nm transparency
Sonochemical ketalization
Yield profile under sonochemical conditions
Isolated yield comparison with larger-ring spiroacetals
Chiral ligand / MOF design
Crystal packing dimension (c-axis)
Impact of ring size on solid-state packing and pore geometry
Process chemistry & separation
Volatility (vapor pressure, boiling point)
Removal efficiency and safety assessment relative to less volatile analogs

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